3-[(2-Nitrophenyl)methoxy]benzaldehyde
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Overview
Description
3-[(2-Nitrophenyl)methoxy]benzaldehyde is an organic compound with a complex structure that includes both nitro and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenyl)methoxy]benzaldehyde typically involves the reaction of 2-nitrobenzyl alcohol with 3-methoxybenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Nitrophenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 3-[(2-Nitrophenyl)methoxy]benzoic acid
Reduction: 3-[(2-Aminophenyl)methoxy]benzaldehyde
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
3-[(2-Nitrophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of probes for biological imaging due to its aromatic structure.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Nitrophenyl)methoxy]benzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, stabilizing the intermediate Meisenheimer complex and facilitating the substitution . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain substitution reactions.
2-Nitrobenzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-3-[(4-nitrophenyl)methoxy]benzaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3-[(2-Nitrophenyl)methoxy]benzaldehyde is unique due to the presence of both nitro and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
3-[(2-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H11NO4/c16-9-11-4-3-6-13(8-11)19-10-12-5-1-2-7-14(12)15(17)18/h1-9H,10H2 |
InChI Key |
RFCIXMIYSZUOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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